Cas no 112253-70-0 (2-Amino-4-bromobenzamide)

2-Amino-4-bromobenzamide is a brominated aromatic compound featuring both an amino and an amide functional group, making it a versatile intermediate in organic synthesis. Its molecular structure (C7H7BrN2O) allows for selective reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The bromine substituent enhances its utility in palladium-catalyzed couplings, while the amino group facilitates further derivatization. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex heterocycles or active ingredients. High purity grades ensure consistent performance in sensitive applications. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or oxidation.
2-Amino-4-bromobenzamide structure
2-Amino-4-bromobenzamide structure
Product name:2-Amino-4-bromobenzamide
CAS No:112253-70-0
MF:C7H7BrN2O
MW:215.047280550003
MDL:MFCD12674809
CID:1005888
PubChem ID:13805507

2-Amino-4-bromobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-bromobenzamide
    • 2-amino-4-bromo-benzamide
    • 4-bromoanthranilamide
    • 4-bromoanthranilic amide
    • Benzamide,2-amino-4-bromo
    • Benzamide, 2-amino-4-bromo-
    • OFXMSVAQRRUVHA-UHFFFAOYSA-N
    • RP04947
    • AB65645
    • AK143235
    • AB0039580
    • ST24039922
    • Y7066
    • T6165
    • SY227188
    • AS-58126
    • 112253-70-0
    • A894623
    • C71405
    • W-204776
    • MFCD12674809
    • SCHEMBL159651
    • AKOS017552343
    • CS-0044167
    • DB-060178
    • DTXSID10550026
    • MDL: MFCD12674809
    • Inchi: 1S/C7H7BrN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
    • InChI Key: OFXMSVAQRRUVHA-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C(C(N([H])[H])=O)=C(C=1[H])N([H])[H]

Computed Properties

  • Exact Mass: 213.97400
  • Monoisotopic Mass: 213.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 69.1

Experimental Properties

  • Density: 1.698±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 176-177 ºC
  • Boiling Point: 318.808°C at 760 mmHg
  • Flash Point: 146.61°C
  • Refractive Index: 1.667
  • Solubility: Very slightly soluble (0.56 g/l) (25 º C),
  • PSA: 69.11000
  • LogP: 2.41170

2-Amino-4-bromobenzamide Security Information

  • Hazard Category Code: 43
  • Safety Instruction: 36/37

2-Amino-4-bromobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Amino-4-bromobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM277706-10g
2-Amino-4-bromobenzamide
112253-70-0 95%
10g
$617 2022-06-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114807-250mg
2-Amino-4-bromobenzamide
112253-70-0 98%
250mg
¥115.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114807-5g
2-Amino-4-bromobenzamide
112253-70-0 98%
5g
¥1531.00 2024-08-09
Apollo Scientific
OR315541-1g
2-Amino-4-bromobenzamide
112253-70-0 97+%
1g
£58.00 2025-02-19
abcr
AB292127-1 g
2-Amino-4-bromobenzamide, 97%; .
112253-70-0 97%
1g
€192.10 2022-09-01
Chemenu
CM277706-10g
2-Amino-4-bromobenzamide
112253-70-0 95%
10g
$617 2021-06-16
Chemenu
CM277706-5g
2-Amino-4-bromobenzamide
112253-70-0 95%
5g
$396 2021-06-16
Ambeed
A138216-5g
2-Amino-4-bromobenzamide
112253-70-0 95%
5g
$159.0 2025-02-21
TRC
A601570-1000mg
2-Amino-4-bromobenzamide
112253-70-0
1g
$ 523.00 2023-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114807-100mg
2-Amino-4-bromobenzamide
112253-70-0 98%
100mg
¥69.00 2024-08-09

2-Amino-4-bromobenzamide Production Method

Additional information on 2-Amino-4-bromobenzamide

Introduction to 2-Amino-4-bromobenzamide (CAS No. 112253-70-0)

2-Amino-4-bromobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 112253-70-0, is a significant intermediate in the realm of pharmaceutical and chemical synthesis. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring. The presence of both amino and bromo substituents on the benzene ring imparts unique reactivity and makes it a valuable building block for various synthetic applications.

The structural features of 2-Amino-4-bromobenzamide make it particularly useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom at the 4-position enhances electrophilic aromatic substitution reactions, while the amino group at the 2-position allows for further functionalization via nucleophilic addition or condensation reactions. These properties have positioned this compound as a key intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in 2-Amino-4-bromobenzamide due to its role in medicinal chemistry. Researchers have leveraged its structural framework to develop novel compounds with potential therapeutic applications. For instance, studies have explored its utility in designing kinase inhibitors, which are critical in targeting various diseases, including cancer. The bromine substituent facilitates cross-coupling reactions, enabling the introduction of diverse pharmacophores while maintaining the core benzamide scaffold.

One notable area of research involves the use of 2-Amino-4-bromobenzamide in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in numerous biological pathways and have become attractive drug targets. By modifying the benzamide core, chemists can generate libraries of compounds with tailored binding affinities and selectivity profiles. The versatility of this intermediate has been highlighted in several high-throughput screening campaigns aimed at identifying lead compounds for further development.

The bromine atom in 2-Amino-4-bromobenzamide also plays a crucial role in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules and have been instrumental in the development of modern drug discovery strategies. For example, Suzuki-Miyaura coupling and Buchwald-Hartwig amination are two prominent reactions that utilize brominated aromatic compounds like 2-Amino-4-bromobenzamide as starting materials. Such transformations have enabled the rapid assembly of novel heterocyclic structures with potential biological activity.

Furthermore, 2-Amino-4-bromobenzamide has been employed in the synthesis of fluorescent probes for biochemical studies. The benzamide moiety can be coupled with fluorophores or quencher groups to develop tools for visualizing biological processes at the molecular level. These probes are essential for understanding dynamic cellular events and have applications in diagnostic imaging and drug development.

The pharmaceutical industry has also explored derivatives of 2-Amino-4-bromobenzamide for their antimicrobial and anti-inflammatory properties. Structural modifications around the benzene ring have led to compounds with enhanced activity against resistant bacterial strains or reduced toxicity profiles. Such efforts underscore the importance of this intermediate in generating pharmacologically relevant molecules.

In conclusion, 2-Amino-4-bromobenzamide (CAS No. 112253-70-0) is a versatile compound with broad applications in synthetic chemistry and drug discovery. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.

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(CAS:112253-70-0)2-Amino-4-bromobenzamide
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Price ($):285.0/713.0/2353.0